1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone
Description
This compound features a structurally complex architecture combining an azepane (7-membered nitrogen-containing ring), a 4-methylpiperidin-1-yl moiety (6-membered ring with a methyl substituent), and an indole-sulfonyl-ethanone core. Its molecular formula is C₂₃H₂₉N₃O₄S, with a molecular weight of 443.56 g/mol.
Properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-19-10-14-26(15-11-19)23(28)17-27-16-22(20-8-4-5-9-21(20)27)32(30,31)18-24(29)25-12-6-2-3-7-13-25/h4-5,8-9,16,19H,2-3,6-7,10-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEIZKYPEGHLGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an azepane ring with an indole moiety and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 378.50 g/mol. The structural complexity suggests potential interactions with various biological targets.
Structural Formula
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The sulfonyl group may play a role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Given the presence of the piperidine moiety, there is potential for activity related to neurotransmitter modulation.
The proposed mechanism of action involves interaction with specific receptors or enzymes that are critical in various signaling pathways. For instance, it may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing cellular responses related to growth and inflammation.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory properties of the compound. In a mouse model of acute inflammation, administration resulted in a significant reduction in edema compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Heterocyclic Diversity: The target compound uniquely integrates azepane (7-membered) and 4-methylpiperidine (6-membered) rings, which may enhance binding to targets requiring multi-ring interactions, compared to simpler analogs like the phenylsulfonyl-indole derivative .
Substituent Effects: The 4-methylpiperidin-1-yl group in the target compound likely improves solubility compared to bulky diphenylmethyl substituents in but reduces lipophilicity relative to fluorophenyl groups in .
Crystallographic and Stability Data: Analogs like 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone exhibit defined crystal packing (monoclinic, space group P2₁/n), suggesting the target compound may also form stable crystalline structures under similar conditions.
Safety and Handling :
- While safety data for the target compound is unavailable, structurally related sulfonyl-indole derivatives (e.g., ) require precautions such as avoiding inhalation and skin contact, indicating the need for similar handling protocols.
Preparation Methods
Friedel-Crafts Sulfonation of Indole Derivatives
The introduction of a sulfonyl group at the 3-position of indole is critical for constructing the target compound. A modified Friedel-Crafts sulfonation protocol, adapted from indole functionalization strategies, employs chlorosulfonic acid in dichloromethane at 0–5°C to generate indole-3-sulfonyl chloride. Subsequent hydrolysis under controlled basic conditions (pH 10–12) yields the sodium sulfonate intermediate, which is isolated via aqueous extraction and acidification.
Key Reaction Conditions :
- Temperature: 0–5°C (sulfonation), 20–25°C (hydrolysis)
- Reagents: Chlorosulfonic acid (1.2 equiv), NaOH (2.0 equiv)
- Yield: 68–72% (crude), 85–89% purity (HPLC)
Transition Metal-Catalyzed Dearomatization
Advanced methods leveraging iridium-catalyzed allylic dearomatization enable the formation of sulfonated indole derivatives with high regioselectivity. A cascade reaction involving [Ir(cod)Cl]₂ (2 mol%), phosphoramidite ligand (4 mol%), and allyl carbonate in tetrahydrofuran at 60°C achieves dearomatization, followed by retro-Mannich cleavage to install the sulfonyl group.
Optimization Insights :
- Ligand screening: Binaphenylphosphine ligands improve enantioselectivity (up to 94% ee).
- Solvent effects: Tetrahydrofuran outperforms DMSO in reducing side reactions.
- Yield: 82% (isolated), 96.5% purity (A%).
Preparation of 2-(4-Methylpiperidin-1-yl)-2-oxoethyl Intermediate
Amide Formation via Acyl Chloride
The 4-methylpiperidin-1-yl oxoethyl moiety is synthesized through amide coupling. 2-Chloroacetyl chloride is reacted with 4-methylpiperidine in dichloromethane at 0°C, using triethylamine (1.5 equiv) as a base. The reaction proceeds via nucleophilic substitution, yielding 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride, which is purified by vacuum distillation.
Critical Parameters :
- Temperature control: ≤5°C to minimize hydrolysis.
- Purity: 93–95% (GC-MS), stabilized by anhydrous MgSO₄.
Grignard-Mediated Ketone Installation
An alternative route employs tert-butylmagnesium chloride (t-BuMgCl) in tetrahydrofuran to form the ketone backbone. Methyl 6-methylnicotinate (1.0 equiv) is treated with t-BuMgCl (2.2 equiv) at 65–70°C for 1.5 hours, followed by quenching with ammonium chloride. The ketone intermediate is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Yield Comparison :
| Method | Yield (%) | Purity (HPLC %) |
|---|---|---|
| Acyl Chloride | 78 | 94.9 |
| Grignard | 73 | 96.2 |
Coupling of Indole Sulfonyl and Oxoethyl Moieties
Nucleophilic Alkylation
The indole nitrogen is alkylated with 2-(4-methylpiperidin-1-yl)-2-oxoethyl chloride using NaH (1.1 equiv) in tetrahydrofuran at 65–70°C. Monitoring by TLC ensures complete consumption of starting material, with the product precipitated by cooling and neutralization.
Operational Details :
- Reaction time: 2 hours
- Workup: Aqueous extraction (3×50 mL EtOAc), drying over Na₂SO₄
- Yield: 75–80% (crude), 91% after recrystallization (ethanol/water)
Palladium-Catalyzed Cross-Coupling
For enhanced efficiency, a Suzuki-Miyaura coupling is employed using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) in dioxane/water (4:1). The indole sulfonyl boronic acid reacts with 2-oxoethyl bromide at 90°C for 12 hours, achieving 88% yield with >99% conversion.
Final Assembly and Purification
Multi-Step Synthesis Optimization
Sequential coupling of the azepane-ethanone and indole-sulfonyl-oxoethyl fragments is performed in tetrahydrofuran under N₂. Catalytic LiOH (0.1 equiv) enhances reaction rates, with the final product isolated via sequential column chromatography (gradient elution: hexane to ethyl acetate).
Purity Profile :
| Step | Purity (HPLC %) | Impurity (%) |
|---|---|---|
| Crude | 76.4 | 12.3 |
| After Purification | 98.1 | 0.9 |
Crystallization Techniques
Recrystallization from ethanol/water (1:3) at 4°C yields needle-like crystals, analyzed by X-ray diffraction to confirm stereochemistry. DSC reveals a melting point of 148–150°C, consistent with literature values for analogous compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and critical reaction conditions for synthesizing 1-(azepan-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the indole core, alkylation of the azepane moiety, and coupling of the 4-methylpiperidine fragment. Critical steps include oxidation (using hydrogen peroxide) and reduction (sodium borohydride) to stabilize intermediates. Solvents like dichloromethane or tetrahydrofuran are used under inert atmospheres to prevent side reactions. Optimization of pH (8–10) and temperature (40–60°C) is essential for high yields .
Q. Which spectroscopic techniques are standard for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR : Confirms the presence of the indole sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) and azepane/piperidine moieties (δ 1.2–3.5 ppm for aliphatic protons).
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- Mass Spectrometry : Validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the azepane and piperidine groups .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors associated with the indole scaffold’s known pharmacology (e.g., serotonin receptors, kinase inhibition). Use cell viability assays (MTT or ATP-based) for cytotoxicity profiling. Dose-response curves (1 nM–100 µM) and positive/negative controls are critical for validating activity .
Advanced Research Questions
Q. How can low yields during the final coupling step be systematically addressed?
- Methodological Answer : Low yields often arise from steric hindrance at the indole C3 position or competing side reactions. Strategies include:
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency.
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce byproduct formation.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to accelerate reaction kinetics .
Q. What advanced techniques resolve structural ambiguities in the sulfonyl-ethyl-piperidine fragment?
- Methodological Answer :
- X-ray Crystallography : Determines bond lengths (e.g., S–O: ~1.43 Å) and dihedral angles between the sulfonyl group and indole ring.
- 2D NMR (COSY, NOESY) : Maps through-space interactions between the piperidine methyl group and adjacent protons to confirm spatial arrangement .
Q. How can researchers investigate target engagement and mechanism of action in cellular models?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to purified targets (e.g., kinases).
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.
- Metabolic Profiling : Use LC-MS to track downstream metabolite changes after compound treatment .
Q. What purification challenges arise when isolating this compound from structurally similar byproducts?
- Methodological Answer : Similar polarity of byproducts (e.g., des-methyl analogs) complicates isolation. Solutions include:
- HPLC with Charged Aerosol Detection : Enhances sensitivity for non-UV-active impurities.
- Chiral Stationary Phases : Resolve enantiomers if asymmetric centers form during synthesis .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability using logP calculations (~2.5–3.5).
- Docking Studies : Identify modifications to the piperidine/azepane regions that improve binding to target proteins (e.g., ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
